molecular formula C7H10O4S B3280061 2-(furan-2-yl)ethyl methanesulfonate CAS No. 70745-41-4

2-(furan-2-yl)ethyl methanesulfonate

Cat. No.: B3280061
CAS No.: 70745-41-4
M. Wt: 190.22 g/mol
InChI Key: VACFJSQUJDDRNN-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)ethyl methanesulfonate is a chemical reagent classified as an alkylating agent, intended solely for research and development purposes in laboratory settings. Compounds within the methanesulfonate ester family, such as ethyl methanesulfonate (EMS), are well-established tools in genetic and breeding research due to their effectiveness as mutagens . These agents function by alkylating guanine nucleotides in DNA, which primarily leads to point mutations such as G>A transitions during DNA replication . This mechanism is leveraged in forward and reverse genetics studies in various plant species to create novel genetic variations and validate gene function . The furan moiety in its structure is a key heterocyclic component frequently found in bioactive molecules and synthetic intermediates, suggesting potential utility in medicinal chemistry. For instance, structurally similar compounds are investigated as intermediates for synthesizing more complex molecules with potential antibacterial properties . As a research chemical, this compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Appropriate safety protocols must be followed when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c1-12(8,9)11-6-4-7-3-2-5-10-7/h2-3,5H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFJSQUJDDRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)ethyl methanesulfonate typically involves the reaction of 2-(furan-2-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-(furan-2-yl)ethanol+methanesulfonyl chloride2-(furan-2-yl)ethyl methanesulfonate+HCl\text{2-(furan-2-yl)ethanol} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(furan-2-yl)ethanol+methanesulfonyl chloride→2-(furan-2-yl)ethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form 2-(furan-2-yl)ethanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include furan-2-carboxylic acid and other oxidized furan derivatives.

    Reduction: The primary product is 2-(furan-2-yl)ethanol.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)ethyl methanesulfonate largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methanesulfonate group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related sulfonate esters, sulfonamides, and agrochemical derivatives, as derived from the evidence provided.

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Functional Groups Molar Mass (g/mol) Key Properties
2-(Furan-2-yl)ethyl methanesulfonate C₈H₁₀O₄S Furan, sulfonate ester 214.23 Not reported (inferred polar, reactive)
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate C₁₁H₁₃F₃O₅S Phenoxy, trifluoroethoxy, sulfonate ester 338.28 Stable under normal conditions
2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide C₇H₉NO₃S₂ Furan, sulfonyl, thioamide 219.28 Melting point: 128°C
Metsulfuron methyl ester (herbicide) C₁₄H₁₅N₅O₆S Triazine, sulfonylurea 381.36 Agricultural use, hydrolytically stable
Ranitidine-related compound B C₂₆H₃₈N₆O₄S₂ Furan, dimethylamino, thioether 586.76 Pharmaceutical impurity

Key Observations:

Functional Group Influence: The trifluoroethoxy group in 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate enhances lipophilicity and metabolic stability compared to the furan-based target compound . Thioamide in 2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide introduces nucleophilic reactivity, contrasting with the electrophilic sulfonate ester in the target compound .

Applications: Agrochemicals: Sulfonylurea derivatives like metsulfuron methyl ester rely on triazine-sulfonylurea motifs for herbicidal activity, whereas furan-containing sulfonates may lack analogous bioactivity .

Synthetic Complexity: 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate requires multi-step synthesis involving phenoxy and trifluoroethoxy substitutions , whereas the target compound’s synthesis is simpler (single-step esterification).

Table 2. Stability and Reactivity

Compound Stability Profile Reactivity Notes
This compound Likely hydrolytically sensitive Susceptible to nucleophilic attack at sulfonate
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate High thermal/chemical stability Resistant to hydrolysis due to electron-withdrawing CF₃ group
2-((Furan-2-ylmethyl)sulfonyl)ethanethioamide Moderate (mp 128°C) Thioamide participates in metal coordination

Biological Activity

2-(Furan-2-yl)ethyl methanesulfonate (CAS No. 70745-41-4) is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9O3S
  • Molecular Weight : 189.22 g/mol
  • Structure : The compound features a furan ring, which is known for its reactivity and biological significance.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. Similar to ethyl methanesulfonate (EMS), it can modify nucleophilic sites in DNA and proteins, potentially leading to mutagenic effects. The mechanism involves:

  • Alkylation : The compound can form covalent bonds with nucleophilic sites in DNA, leading to mutations.
  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, altering their function.

Anticancer Properties

Studies on compounds with similar structures have demonstrated anticancer activity through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation.

For example, a study on related furan derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models.

Study 1: Anticancer Activity

A study investigated the effects of furan-based compounds on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the micromolar range. This suggests that this compound could potentially be developed into an anticancer agent.

Study 2: Mutagenicity Assessment

Research evaluating the mutagenic potential of related methanesulfonates found that these compounds could induce mutations in bacterial systems. Given the structural similarities, it is plausible that this compound may exhibit similar mutagenic properties.

Data Summary Table

Activity Effect Reference
AntimicrobialPotential effectiveness
AnticancerCytotoxicity against cancer cells
MutagenicityInduces mutations

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(furan-2-yl)ethyl methanesulfonate, and how can reaction conditions be optimized to enhance yield and purity?

  • Answer: The synthesis typically involves nucleophilic substitution reactions, where the hydroxyl group of 2-(furan-2-yl)ethanol reacts with methanesulfonyl chloride under anhydrous conditions. Key parameters include maintaining temperatures between 0–5°C to suppress side reactions, using anhydrous solvents (e.g., dichloromethane), and adding a tertiary amine base (e.g., triethylamine) to neutralize HCl byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization may require stoichiometric control (1:1.2 molar ratio of alcohol to methanesulfonyl chloride) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound in research settings?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies furan ring protons (δ 6.2–7.4 ppm) and the methanesulfonate methyl group (δ 3.0–3.2 ppm). ¹³C NMR confirms the ester carbonyl (δ 40–45 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm assesses purity (>98%) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects the molecular ion peak ([M+H]⁺ at m/z 234) .

Q. What safety protocols must be implemented when handling this compound in laboratory environments?

  • Answer:

  • Engineering Controls: Use fume hoods (airflow ≥0.5 m/s) and closed systems for large-scale reactions .
  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats are mandatory. Respiratory protection (N95 masks) is required if vapor exposure is possible .
  • Storage: Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis. Label containers with hazard warnings (irritant, moisture-sensitive) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives across different pharmacological studies?

  • Answer: Contradictions often arise from assay variability (e.g., cell line sensitivity, compound solubility). Mitigation strategies include:

  • Standardized Assays: Use uniform protocols (e.g., MTT cell viability assays at 24–48 hr incubations) .
  • Compound Characterization: Validate purity via HPLC and NMR for all test batches .
  • Meta-Analysis: Apply statistical tools (e.g., Forest plots) to compare EC₅₀ values across studies, adjusting for confounding variables (e.g., solvent effects) .

Q. What mechanistic approaches are employed to elucidate the interaction between this compound and acetylcholinesterase, as suggested by preliminary inhibitory data?

  • Answer:

  • Enzyme Kinetics: Generate Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) using acetylthiocholine as a substrate .
  • Molecular Docking: Use AutoDock Vina to model binding poses, focusing on interactions with catalytic triad residues (Ser203, His447) .
  • Site-Directed Mutagenesis: Validate docking predictions by testing inhibition in mutant acetylcholinesterase (e.g., Trp86Ala variants) .

Q. How can computational models synergize with experimental data to predict the hydrolytic stability of this compound in aqueous buffers?

  • Answer:

  • Density Functional Theory (DFT): Calculate hydrolysis activation energies (ΔG‡) for the sulfonate ester bond at the B3LYP/6-31G* level .
  • Molecular Dynamics (MD): Simulate solvation effects in explicit water models (TIP3P) to identify pH-dependent degradation pathways .
  • Experimental Validation: Monitor hydrolysis kinetics via ¹H NMR in D₂O buffers (e.g., track methanesulfonate peak decay at δ 3.1 ppm) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound analogs to enhance anti-inflammatory activity?

  • Answer:

  • Analog Synthesis: Introduce substituents at the furan ring (e.g., nitro, methoxy) or modify the sulfonate group (e.g., aryl sulfonates) .
  • In Vitro Screening: Test analogs in LPS-induced RAW264.7 macrophages for TNF-α suppression.
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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